Benzenebutanoic acid, 4-acetyl-
Description
Foundational Context of Benzenebutanoic Acid Scaffold in Chemical Research
The benzenebutanoic acid scaffold, a structural motif characterized by a phenyl ring attached to a butanoic acid chain, serves as a cornerstone in various domains of chemical research, particularly in medicinal chemistry. This framework provides a valuable combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, allowing for a diverse range of interactions with biological targets. Derivatives of the closely related benzoic acid are recognized as "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds. benthamscience.comresearchgate.net The longer butanoic acid chain in the benzenebutanoic scaffold offers greater conformational flexibility, which can be crucial for optimizing binding to protein active sites.
Research has demonstrated that compounds incorporating the benzenebutanoic acid core exhibit a spectrum of biological activities. For instance, certain derivatives have been investigated for their potential as anticancer agents. nih.govpreprints.org The structural versatility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental practice in drug discovery. researchgate.net
Rationale for Investigating 4-Acetyl Substitution
From a medicinal chemistry perspective, the acetyl group can play a direct role in the pharmacophore of a molecule, which encompasses the essential structural features for biological activity. nih.gov It can participate in crucial binding interactions with biological targets, such as enzymes and receptors, through hydrogen bonding or dipole-dipole interactions. acs.org For example, the acetyl group is a key functional component in various pharmaceutical compounds, contributing to their therapeutic effects. evitachem.com The investigation of the 4-acetyl substitution allows researchers to probe how these modifications impact biological activity and to design molecules with enhanced potency and selectivity.
Overview of Current Research Landscape and Potential Directions
The current research landscape for Benzenebutanoic acid, 4-acetyl- and its derivatives is characterized by a focus on synthesizing novel compounds and evaluating their biological potential. A recent study highlighted the synthesis and in vitro antiproliferative evaluation of a new series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov This research underscores the utility of the 4-acetylphenyl moiety as a building block in the development of potential anticancer agents. nih.gov The findings from such studies indicate that derivatives of Benzenebutanoic acid, 4-acetyl- exhibit structure-dependent biological activity. nih.gov
Future research is likely to expand upon these findings, exploring further derivatization of the Benzenebutanoic acid, 4-acetyl- core to optimize its therapeutic properties. This could involve modifications to the butanoic acid chain, the acetyl group, or the aromatic ring to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. The development of efficient and scalable synthetic routes to access these derivatives will also be a critical area of focus. As our understanding of the intricate roles that specific functional groups play in molecular recognition deepens, Benzenebutanoic acid, 4-acetyl- is poised to remain a valuable scaffold for the design and discovery of new chemical entities with tailored biological functions.
Table of Chemical Compounds
| Compound Name |
| Benzenebutanoic acid, 4-acetyl- |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |
Interactive Data Table: Physicochemical Properties of Benzenebutanoic acid, 4-acetyl- nih.gov
| Property | Value |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-(4-acetylphenyl)butanoic acid |
| CAS Number | 100117-48-4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100117-48-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(4-acetylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c1-9(13)11-7-5-10(6-8-11)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
BLKZSCZBOQMBKO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)CCCC(=O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of Benzenebutanoic Acid, 4 Acetyl and Its Analogues
Exploration of Direct Synthetic Routes for Benzenebutanoic acid, 4-acetyl-
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. libretexts.orgyoutube.com For the synthesis of Benzenebutanoic acid, 4-acetyl-, a crucial step is the attachment of the butanoic acid side chain to the benzene (B151609) ring. One of the most fundamental and widely used methods for forming carbon-carbon bonds in aromatic systems is the Friedel-Crafts reaction. beilstein-journals.orgcatalysis.blog This reaction can be adapted to introduce the butanoic acid chain or a precursor to it.
For instance, the Friedel-Crafts acylation of a substituted benzene with a derivative of butanoic acid, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, can be a viable route. beilstein-journals.orggoogle.com Alternatively, a Friedel-Crafts alkylation using a suitable four-carbon alkyl halide could be employed, followed by oxidation to form the carboxylic acid.
Another powerful strategy involves the use of organometallic reagents. For example, a Grignard reagent derived from a brominated benzene derivative could react with a suitable electrophile to construct the carbon skeleton. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, also offer versatile methods for creating carbon-carbon bonds between an aromatic ring and a side chain. youtube.commdpi.com These reactions are known for their high functional group tolerance and are widely used in modern organic synthesis. mdpi.com
Radical reactions can also be utilized for carbon-carbon bond formation. libretexts.org These reactions, often initiated by radical initiators like AIBN and mediated by reagents such as tributyltin hydride, can form carbon-carbon bonds through the reaction of a carbon radical with an alkene or alkyne. libretexts.org
Here is a table summarizing some strategic carbon-carbon bond formation methodologies:
Friedel-Crafts Acylation Introduction of an acyl group onto an aromatic ring. catalysis.blog Acyl halide/anhydride, Lewis acid (e.g., AlCl3). beilstein-journals.org
Friedel-Crafts Alkylation Introduction of an alkyl group onto an aromatic ring. Alkyl halide, Lewis acid.
Grignard Reaction Reaction of an organomagnesium halide with an electrophile. Organomagnesium halide, electrophile.
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide. mdpi.com Palladium catalyst, organoboron compound, halide. mdpi.com
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling of an organozinc compound with a halide. youtube.com Palladium/Nickel catalyst, organozinc compound, halide.
Radical Carbon-Carbon Bond Formation Formation of a C-C bond via radical intermediates. libretexts.org Radical initiator (e.g., AIBN), tributyltin hydride. libretexts.org
Once the basic carbon skeleton is in place, functional group interconversions (FGIs) are often necessary to arrive at the final product. ub.eduimperial.ac.uk This involves the conversion of one functional group into another through various chemical reactions such as oxidation, reduction, or substitution. imperial.ac.uk
For example, if the butanoic acid side chain was introduced as a nitrile or an ester, a hydrolysis step would be required to convert it to the carboxylic acid. youtube.com The acetyl group can be introduced via Friedel-Crafts acylation of a benzenebutanoic acid precursor. youtube.com Conversely, if the acetyl group is already present, the butanoic acid chain can be built up in a stepwise manner.
Oxidation and reduction are key FGI reactions. For instance, a methyl group on the aromatic ring can be oxidized to a carboxylic acid. chemicalbook.comgoogle.com An alcohol can be oxidized to a ketone or a carboxylic acid, and aldehydes can be oxidized to carboxylic acids. fiveable.me Reductions are also crucial; for example, a nitro group can be reduced to an amine, and a ketone can be reduced to an alcohol. fiveable.me
Here is a table summarizing some common functional group interconversions:
Nitrile Carboxylic Acid Acid or base hydrolysis. youtube.com
Ester Carboxylic Acid Saponification (base hydrolysis) followed by acidification.
Alkyl Group (on aromatic ring) Carboxylic Acid Oxidation (e.g., KMnO4). chemicalbook.comgoogle.com
Alcohol (primary) Carboxylic Acid Oxidation (e.g., CrO3, KMnO4).
Aldehyde Carboxylic Acid Oxidation (e.g., Tollen's reagent, KMnO4). fiveable.me
Ketone Alcohol (secondary) Reduction (e.g., NaBH4, LiAlH4). fiveable.me
Catalytic Approaches in Acetylation and Butanoic Acid Chain Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are more efficient, selective, and environmentally benign.
Chemoselectivity, the ability of a reagent to react with one functional group in the presence of others, is a critical challenge in the synthesis of complex molecules like Benzenebutanoic acid, 4-acetyl-. numberanalytics.comacs.org The development of chemoselective catalysts allows for the targeted transformation of specific functional groups, minimizing the need for protecting groups and reducing the number of synthetic steps. numberanalytics.comnumberanalytics.com
In the context of synthesizing Benzenebutanoic acid, 4-acetyl-, a chemoselective catalyst could, for example, facilitate the acetylation of the benzene ring without affecting the carboxylic acid moiety of the butanoic acid chain. This can be achieved by designing catalysts that differentiate between functional groups based on their electronic and steric properties. numberanalytics.comnumberanalytics.com For instance, solid acid catalysts like zeolites have been explored for Friedel-Crafts acylation, offering advantages in terms of handling and reusability. youtube.comgoogle.com
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a chemical transformation. numberanalytics.com Factors such as temperature, solvent, catalyst loading, and reaction time can all have a significant impact on the outcome of a reaction. numberanalytics.com
For the Friedel-Crafts acylation step, for instance, the choice of solvent can influence the reaction rate and selectivity. numberanalytics.com The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in some cases. numberanalytics.com Response surface methodology is a statistical approach that can be used to systematically optimize multiple reaction parameters simultaneously to find the conditions that give the best results. acs.orgdocumentsdelivered.com The development of robust catalyst systems that can tolerate various substrates and operate under mild conditions is an ongoing area of research. beilstein-journals.orgnih.gov
Here is a table summarizing key factors for reaction optimization:
Temperature Affects reaction rate and catalyst stability. numberanalytics.com Systematic variation to find optimal balance between rate and selectivity.
Solvent Influences reaction rate, yield, and selectivity. numberanalytics.com Screening of different solvents with varying polarities and properties.
Catalyst Loading Affects reaction rate and cost-effectiveness. numberanalytics.com Minimizing catalyst amount while maintaining high conversion.
Reaction Time Determines the extent of reaction and potential for side reactions. Monitoring reaction progress to identify the optimal time for quenching.
Microwave Irradiation Can accelerate reaction rates and improve yields. numberanalytics.com Employing microwave reactors for rapid heating.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govijbpas.com In the synthesis of Benzenebutanoic acid, 4-acetyl-, applying these principles can lead to more sustainable and environmentally friendly manufacturing processes. nih.govnih.gov
Key aspects of green chemistry include the use of renewable feedstocks, the selection of safer solvents, and the development of catalytic rather than stoichiometric reagents. ijbpas.commdpi.comacs.org For example, using water or other environmentally benign solvents instead of hazardous organic solvents is a major goal. mdpi.com Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and green alternative to traditional chemical methods. mdpi.com The use of solid acid catalysts, which can be easily separated and reused, also aligns with green chemistry principles by minimizing waste. google.com Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric in green chemistry. acs.org
Synthesis of Structurally Modified Benzenebutanoic Acid, 4-acetyl- Analogues
The generation of diverse analogues of benzenebutanoic acid, 4-acetyl- allows for a systematic investigation of how structural changes influence the molecule's properties. Key strategies include the modification of the acetyl moiety, alterations to the butanoic acid side chain, and substitution on the benzene ring.
One common approach involves the transformation of the acetyl group. For instance, the ketone can be converted into an oxime. This is typically achieved by reacting the parent compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. This reaction introduces a new functional group that can alter the electronic and steric profile of the molecule.
Another key site for modification is the butanoic acid chain. The carboxylic acid can be converted into esters or amides through standard coupling reactions. organic-chemistry.org For example, esterification can be carried out by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation can be achieved by activating the carboxylic acid, for instance with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. libretexts.org Furthermore, the butanoic acid chain can be utilized in cyclization reactions to form new heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives. researchgate.net
Substitution on the benzene ring is another important strategy for creating analogues. This can be achieved through electrophilic aromatic substitution reactions, though the directing effects of the existing acetyl and butanoic acid groups must be considered. The order of synthetic steps is critical in achieving the desired substitution pattern. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.comlibretexts.org For instance, performing a Friedel-Crafts acylation on a pre-substituted benzene derivative can introduce the acetyl group at a specific position relative to other substituents.
The following tables summarize various methodologies for the synthesis of structurally modified analogues of benzenebutanoic acid, 4-acetyl-.
Table 1: Modification of the Acetyl Group
| Analogue Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3-{(4-Acetylphenyl) [4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid oximes | 3-{(4-Acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids | HONH₂·HCl, CH₃COONa, 2-PrOH, reflux, 1 h | Not Specified | masterorganicchemistry.com |
| 4-(3,4-Dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Phenylhydrazine, ethanol (B145695), room temperature, 15 days | 85 | researchgate.net |
Table 2: Modification of the Butanoic Acid Chain
| Analogue Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 4-(4-acetylphenyl)butanoate | 4-(4-Acetylphenyl)butanoic acid | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Not Specified | organic-chemistry.org |
| N-Substituted 4-(4-acetylphenyl)butanamide | 4-(4-Acetylphenyl)butanoic acid | Amine, Coupling agent (e.g., DCC) | Not Specified | libretexts.org |
| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Hydrazine hydrate, butanol, boiling | Not Specified | researchgate.net |
Table 3: Modification of the Benzene Ring
| Analogue Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-(4-Bromo-3-nitrophenyl)butanoic acid | 4-Bromophenylbutanoic acid | HNO₃, H₂SO₄ | Not Specified | khanacademy.org |
| 4-(2-Bromo-5-nitrophenyl)butanoic acid | 2-Bromophenylbutanoic acid | HNO₃, H₂SO₄ | Not Specified | khanacademy.org |
| 4-(4-Chloro-2-nitrophenyl)butanoic acid | 4-Chlorophenylbutanoic acid | HNO₃, H₂SO₄ | Not Specified | masterorganicchemistry.com |
Advanced Spectroscopic and Structural Elucidation of Benzenebutanoic Acid, 4 Acetyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular environment can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment
The ¹H and ¹³C NMR spectra of Benzenebutanoic acid, 4-acetyl- are predicted based on established chemical shift principles and data from analogous structures. The molecule possesses several distinct proton and carbon environments, which give rise to a series of signals in the respective spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the butanoic acid chain, the methyl protons of the acetyl group, and the acidic proton of the carboxyl group. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets. The aliphatic chain protons exhibit characteristic triplet and multiplet patterns due to spin-spin coupling with their neighbors. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift.
Predicted NMR Data Tables
Below are the predicted ¹H and ¹³C NMR spectral data for Benzenebutanoic acid, 4-acetyl-.
Table 1: Predicted ¹H NMR Data Predicted for a solution in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0-12.0 | broad s | 1H | -COOH |
| ~7.90 | d | 2H | Ar-H (ortho to -COCH₃) |
| ~7.30 | d | 2H | Ar-H (ortho to -CH₂-) |
| ~2.65 | t | 2H | Ar-CH₂- |
| ~2.60 | s | 3H | -COCH₃ |
| ~2.40 | t | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data Predicted for a solution in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~198 | Ketone C=O |
| ~179 | Carboxylic Acid C=O |
| ~147 | Ar-C (para to -CH₂-) |
| ~136 | Ar-C (para to -COCH₃) |
| ~129 | Ar-CH (ortho to -COCH₃) |
| ~128 | Ar-CH (ortho to -CH₂-) |
| ~35 | Ar-CH₂- |
| ~33 | -CH₂-COOH |
| ~26.5 | -COCH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To confirm the assignments made in one-dimensional NMR and to map the connectivity between atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Benzenebutanoic acid, 4-acetyl-, COSY would show correlations between the protons of the butanoic acid chain: the triplet at ~2.65 ppm would correlate with the pentet at ~2.00 ppm, which in turn would correlate with the triplet at ~2.40 ppm. It would also show a correlation between the two aromatic doublets.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. For example, the aromatic proton signal at ~7.90 ppm would correlate with the carbon signal at ~129 ppm, and the methyl proton singlet at ~2.60 ppm would correlate with the methyl carbon signal at ~26.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular structure. Key expected correlations include:
The methyl protons (~2.60 ppm) showing a correlation to the ketone carbonyl carbon (~198 ppm).
The aromatic protons (~7.90 ppm) correlating with the ketone carbonyl carbon (~198 ppm).
The benzylic protons (~2.65 ppm) correlating with the aromatic carbons and the next carbon in the aliphatic chain.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is particularly useful for identifying key functional groups. The spectrum of Benzenebutanoic acid, 4-acetyl- is expected to be dominated by absorptions from the carboxylic acid and ketone moieties.
The most prominent features would be:
A very broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
Two distinct C=O (carbonyl) stretching bands. The ketone carbonyl stretch is expected around 1685 cm⁻¹, characteristic of an aryl ketone. The carboxylic acid carbonyl stretch should appear at a higher wavenumber, typically around 1710 cm⁻¹.
C-H stretching vibrations from the aromatic ring (just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹).
Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| ~1685 | Strong | C=O Stretch | Ketone |
| ~1605, 1575 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1410, ~920 | Medium, Broad | O-H Bend | Carboxylic Acid |
| ~1300-1200 | Strong | C-O Stretch | Carboxylic Acid |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like carbonyls are strong in the IR, non-polar and symmetric bonds often produce strong Raman signals. For Benzenebutanoic acid, 4-acetyl-, the symmetric "breathing" mode of the benzene ring around 1600 cm⁻¹ is expected to be a prominent feature. The C=O stretches are also observable, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes will also be present.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.
The high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to the exact mass of C₁₂H₁₄O₃, which is 206.0943 Da.
The fragmentation of Benzenebutanoic acid, 4-acetyl- under electron ionization (EI) would likely proceed through several key pathways:
Alpha-cleavage at the ketone, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 191.
McLafferty rearrangement , if sterically feasible, involving the butanoic acid chain interacting with the ketone.
Cleavage of the bond between the first and second carbon of the butanoic acid chain (beta-cleavage relative to the ring), potentially forming a benzylic cation.
Loss of the carboxylic acid group (•COOH, 45 Da) or a water molecule (H₂O, 18 Da) from the parent ion.
A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
Another significant peak would likely be observed at m/z 147, resulting from the cleavage of the bond between the second and third carbons of the side chain, leaving a [CH₃COC₆H₄CH₂CH₂]⁺ fragment.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Pattern Interpretation
The fragmentation of Benzenebutanoic acid, 4-acetyl- in mass spectrometry is highly dependent on the ionization technique employed. Both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) provide unique and complementary information for its structural elucidation.
Electron Ionization (EI-MS):
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of Benzenebutanoic acid, 4-acetyl- is predicted to follow several key pathways based on the established fragmentation patterns of aromatic ketones and carboxylic acids. libretexts.orgdocbrown.info
The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, resulting in the formation of a stable acylium ion. Another significant fragmentation pathway involves the loss of the butanoic acid side chain. The McLafferty rearrangement is also a plausible fragmentation route for the butanoic acid moiety. docbrown.info
Predicted EI-MS Fragmentation of Benzenebutanoic acid, 4-acetyl-
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion |
| 191 | [C₁₁H₁₁O₃]⁺ | Loss of ∙CH₃ from the acetyl group |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of ∙COOH from the butanoic acid side chain |
| 147 | [C₁₀H₁₁O]⁺ | Decarboxylation of the butanoic acid side chain |
| 119 | [C₈H₇O]⁺ | Cleavage of the C-C bond between the aromatic ring and the butanoic acid chain |
| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group |
Electrospray Ionization (ESI-MS):
ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. researchgate.net Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion.
In positive ion mode, the protonated molecule of Benzenebutanoic acid, 4-acetyl- ([C₁₂H₁₅O₃]⁺) would likely undergo fragmentation through the loss of water (H₂O) from the carboxylic acid group and the loss of the entire butanoic acid side chain.
In negative ion mode, the deprotonated molecule ([C₁₂H₁₃O₃]⁻) would be expected to fragment via decarboxylation (loss of CO₂) from the carboxylate group.
Predicted ESI-MS/MS Fragmentation of Benzenebutanoic acid, 4-acetyl-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Ion Mode |
| 207 ([M+H]⁺) | 189 | H₂O | Positive |
| 207 ([M+H]⁺) | 119 | C₄H₈O₂ | Positive |
| 205 ([M-H]⁻) | 161 | CO₂ | Negative |
Accurate Mass Measurement via High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For Benzenebutanoic acid, 4-acetyl-, the theoretical exact mass of the neutral molecule is 206.0943 Da. nist.gov In an HRMS experiment, the measured mass of the molecular ion would be compared to the theoretical mass calculated for the elemental formula C₁₂H₁₄O₃. A close match, typically within a few parts per million (ppm), would confirm the elemental composition of the compound.
For instance, in a positive ion mode ESI-HRMS analysis, the protonated molecule [M+H]⁺ would be observed.
Theoretical HRMS Data for Benzenebutanoic acid, 4-acetyl-
| Ion | Elemental Formula | Theoretical m/z |
| [M]⁺˙ | C₁₂H₁₄O₃ | 206.0943 |
| [M+H]⁺ | C₁₂H₁₅O₃ | 207.1016 |
| [M+Na]⁺ | C₁₂H₁₄NaO₃ | 229.0835 |
| [M-H]⁻ | C₁₂H₁₃O₃ | 205.0870 |
Solid-State Structural Determination
The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline materials.
X-ray Crystallography for Crystalline Forms
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystalline state. To date, no public crystal structure of Benzenebutanoic acid, 4-acetyl- has been reported. However, analysis of structurally similar compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, reveals key structural features that could be anticipated. mdpi.com
In a hypothetical crystal structure of Benzenebutanoic acid, 4-acetyl-, one would expect to observe intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures. The conformation of the butanoic acid side chain and the orientation of the acetyl group relative to the benzene ring would also be determined.
Hypothetical Crystallographic Data for Benzenebutanoic acid, 4-acetyl-
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | Integer value |
| Hydrogen Bonding | Presence and geometry of O-H∙∙∙O bonds |
| Molecular Conformation | Torsion angles of the butanoic acid chain and acetyl group |
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphic forms. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that crystalline phase.
While no specific polymorphism studies on Benzenebutanoic acid, 4-acetyl- are publicly available, the general methodology for such an investigation would involve:
Preparation of Different Crystalline Forms: This can be achieved through various techniques such as recrystallization from different solvents, sublimation, or melt crystallization.
PXRD Analysis: Each form would be analyzed by PXRD to obtain its characteristic diffraction pattern. The positions (2θ) and intensities of the diffraction peaks would be recorded.
Identification and Characterization: Comparison of the PXRD patterns would confirm the existence of different polymorphs.
This systematic approach allows for the identification and control of polymorphic forms, which is of particular importance in the pharmaceutical and materials science industries.
Computational and Theoretical Investigations of Benzenebutanoic Acid, 4 Acetyl
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For Benzenebutanoic acid, 4-acetyl-, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. biointerfaceresearch.comresearchgate.net
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement. For Benzenebutanoic acid, 4-acetyl-, key structural parameters of interest include the planarity of the benzene (B151609) ring, the orientation of the acetyl and butanoic acid groups relative to the ring, and the conformation of the flexible butanoic acid side chain. The resulting optimized geometry provides a static, gas-phase picture of the molecule's structure.
Table 1: Representative Calculated Geometric Parameters for Benzenebutanoic acid, 4-acetyl- (Illustrative) Note: These are typical expected values. Actual values would be derived from specific DFT calculations.
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 Å |
| C-C (chain) | Alkyl carbon-carbon single bond length | ~1.53 Å |
| C=O (ketone) | Carbonyl bond length of the acetyl group | ~1.22 Å |
| C=O (acid) | Carbonyl bond length of the carboxylic acid | ~1.21 Å |
| C-O (acid) | Carbon-oxygen single bond length of the carboxylic acid | ~1.35 Å |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for validation. biointerfaceresearch.com
Infrared (IR) Frequencies: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For Benzenebutanoic acid, 4-acetyl-, characteristic vibrational frequencies are expected for the carbonyl (C=O) groups of the ketone and carboxylic acid, the hydroxyl (O-H) group of the acid, the aromatic C-H bonds, and the aliphatic C-H bonds. rose-hulman.edu Experimental IR data is available from databases like PubChem, showing characteristic absorption bands. nih.gov
Table 2: Key Experimental and Theoretical IR Frequencies for Benzenebutanoic acid, 4-acetyl-
| Functional Group | Vibrational Mode | Experimental IR Range (cm⁻¹) rose-hulman.edunih.gov |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ketone) | Stretching | 1670-1690 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. biointerfaceresearch.com These calculations provide theoretical values that can be correlated with experimental spectra to aid in the assignment of signals to specific atoms in the molecule. pdx.eduorganicchemistrydata.org Databases contain experimental ¹H and ¹³C NMR spectra for Benzenebutanoic acid, 4-acetyl-. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenebutanoic acid, 4-acetyl- (Illustrative) Note: Values are illustrative and depend on the solvent and computational method.
| Atom Type | Predicted ¹H Chemical Shift (ppm) pdx.eduucl.ac.uk | Predicted ¹³C Chemical Shift (ppm) pdx.edu |
|---|---|---|
| -COOH | 10.0 - 13.0 | 170 - 180 |
| Aromatic H (ortho to acetyl) | 7.8 - 8.0 | ~136 |
| Aromatic H (ortho to alkyl) | 7.2 - 7.4 | ~129 |
| -CH₂- (alpha to ring) | 2.6 - 2.8 | ~35 |
| -CH₂- (beta to ring) | 1.9 - 2.1 | ~25 |
| -CH₂- (gamma to ring) | 2.3 - 2.5 | ~34 |
| -C(O)CH₃ | 2.5 - 2.7 | 195 - 205 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.orgwikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org
For Benzenebutanoic acid, 4-acetyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring. The LUMO is likely to be distributed over the electron-withdrawing acetyl and carboxylic acid groups. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net
Table 4: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. wikipedia.org |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the different shapes it can adopt. nih.govnih.gov
For Benzenebutanoic acid, 4-acetyl-, the butanoic acid side chain has several rotatable bonds, leading to a variety of possible conformations. MD simulations can reveal the most populated conformers in different environments (e.g., in a vacuum or in a solvent), the energy barriers between them, and how intramolecular hydrogen bonding might influence the conformational preference. nih.gov This information is vital for understanding how the molecule might interact with biological targets or other chemical species.
Prediction of Thermochemical Parameters and Reaction Energetics
Computational chemistry can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). researchgate.net These parameters are essential for understanding the stability of the molecule and the energetics of reactions in which it participates. Methods like the G4 theory can provide reliable gas-phase enthalpies of formation. researchgate.net While experimental data for Benzenebutanoic acid, 4-acetyl- is scarce, data for the parent compound, benzenebutanoic acid, is available and can serve as a benchmark for computational methods. nist.govchemeo.com
Table 5: Thermochemical Parameters and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Indicates the stability of the compound relative to its elements. |
| Gibbs Free Energy of Formation (ΔfG°) | The change in free energy during the formation of 1 mole of the substance. | Determines the spontaneity of the formation reaction. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by one degree. | Important for thermodynamic calculations and process design. |
Development of Structure-Reactivity Relationship Models for the Benzenebutanoic acid, 4-acetyl- System
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. chemrxiv.org
For a system based on Benzenebutanoic acid, 4-acetyl-, computational descriptors derived from the methods above can be used to build such models. For instance, by systematically modifying the structure (e.g., adding different substituents to the phenyl ring) and calculating properties like the HOMO-LUMO gap, electrostatic potential on the atoms, and steric parameters, one could develop a model to predict the reactivity of new, related compounds. chemrxiv.org These models are invaluable in fields like drug design and materials science for screening potential candidates and guiding synthetic efforts.
Chemical Reactivity and Derivatization Strategies for Benzenebutanoic Acid, 4 Acetyl
Modifications at the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for derivatization, often targeted to enhance the molecule's properties for specific applications, such as improving its suitability for analysis by gas chromatography (GC). colostate.eduobrnutafaza.hr
Esterification and Amide Bond Formation
Esterification: The carboxylic acid can be converted to an ester through various methods. Standard acid-catalyzed esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. Another common method is alkylation, for instance, using reagents like diazomethane (B1218177) or N-methyl-N-nitrosotoluenesulfamide to produce methyl esters. colostate.edu For analytical purposes, derivatization with reagents such as 4-t-butylbenzyl bromide can be employed to form esters that are readily analyzed by GC-MS. researchgate.net
Amide Bond Formation: The formation of amides from the carboxylic acid group is a fundamental transformation. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can directly facilitate the reaction between the carboxylic acid and an amine. nih.gov A notable derivatization reagent, 4-bromo-N-methylbenzylamine, has been used to label carboxylic acids for enhanced detection in LC-MS/MS analysis. nih.gov
A summary of common derivatization reactions for the carboxylic acid group is presented in the table below.
| Transformation | Reagent(s) | Product | Purpose |
| Esterification | Methanol/H₂SO₄ | Methyl Ester | Synthesis, Analysis |
| Esterification | Diazomethane | Methyl Ester | Analysis (GC) |
| Amide Formation | SOCl₂, then R₂NH | N,N-Disubstituted Amide | Synthesis |
| Amide Formation | EDC, R₂NH | N,N-Disubstituted Amide | Synthesis, Bio-conjugation |
| Derivatization | 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | GC-MS Analysis |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the acetyl group to a secondary alcohol, leading to a diol product. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and often requires protection of the ketone group.
Decarboxylation: While the direct decarboxylation of arylalkanoic acids is generally difficult, specific methods can be employed. One such method is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. Another approach involves radical-based methods, such as the Barton decarboxylation.
Transformations Involving the Acetyl Moiety
The acetyl group, a ketone, provides another reactive handle for a variety of chemical modifications.
Carbonyl Reactivity: Nucleophilic Additions and Condensations
Nucleophilic Additions: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally chemoselective, leaving the carboxylic acid group intact.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone results in the formation of a tertiary alcohol.
Condensation Reactions: The acetyl group can participate in various condensation reactions.
Aldol (B89426) Condensation: In the presence of a base, the acetyl group can act as a nucleophile (via its enolate) or as an electrophile. Self-condensation can occur, but more commonly, it is reacted with another aldehyde or ketone in a crossed aldol condensation.
Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation where the acetyl group reacts with an aromatic aldehyde that cannot enolize (e.g., benzaldehyde) in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) derivative).
Willgerodt-Kindler Reaction: This reaction specifically transforms aryl ketones into amides. Treatment of Benzenebutanoic acid, 4-acetyl- with sulfur and a secondary amine like morpholine (B109124) would convert the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid, effectively shifting the carboxylic acid functionality.
Alpha-Carbon Functionalization (e.g., halogenation, alkylation)
The α-carbon of the acetyl group (the methyl group) can be functionalized after deprotonation to form an enolate.
Halogenation: In the presence of an acid or base, the acetyl group can be halogenated at the α-position. For example, reaction with bromine in acetic acid would yield the α-bromoacetyl derivative. The haloform reaction can occur if the reaction is performed with excess base and halogen, leading to the formation of a carboxylate and a haloform (e.g., bromoform).
Alkylation: The enolate generated from the acetyl group can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position, extending the carbon chain.
Aromatic Ring Functionalization
The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the two existing substituents: the acetyl group and the butanoic acid chain. The acetyl group is an electron-withdrawing, meta-directing deactivator. The alkyl group (butanoic acid chain) is an electron-donating, ortho-, para-directing activator. Since the two groups are para to each other, the directing effects are considered for the positions ortho to each substituent.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group onto the aromatic ring. The substitution will occur at the positions ortho to the butanoic acid group (and meta to the acetyl group).
Halogenation: Halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), will also lead to substitution at the positions ortho to the butanoic acid side chain.
Friedel-Crafts Reactions: Due to the deactivating nature of the acetyl group, Friedel-Crafts alkylation and acylation reactions on this substrate are generally difficult to achieve and often result in low yields. A method for synthesizing related compounds involves the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com
The table below summarizes the directing effects for electrophilic aromatic substitution on the parent ring.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COCH₃ | 4 | Electron-withdrawing | Meta-directing (to positions 3 & 5) |
| -(CH₂)₃COOH | 1 | Electron-donating (alkyl) | Ortho-, Para-directing (to positions 2, 6 & 4) |
Given that the para position is blocked, the primary sites for electrophilic attack are positions 2 and 6 (ortho to the butanoic acid and meta to the acetyl group).
Regioselective Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of Benzenebutanoic acid, 4-acetyl-, the regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the benzene ring: the 4-acetyl group and the butanoic acid chain attached at the 1-position.
The acetyl group (-COCH₃) is a deactivating group and a meta-director. vanderbilt.edu This is due to its electron-withdrawing nature, both through inductive effects and resonance, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The resonance effect of the acetyl group particularly withdraws electron density from the ortho and para positions, thus directing incoming electrophiles to the meta position.
Conversely, the butanoic acid side chain, being an alkyl group, is generally considered a weakly activating group and an ortho-para director. youtube.com Alkyl groups donate electron density through an inductive effect, which slightly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the alkyl chain.
When both of these groups are present on the same benzene ring, their directing effects are in opposition. The acetyl group at position 4 deactivates the ring and directs incoming electrophiles to positions 3 and 5 (meta to the acetyl group). The butanoic acid chain at position 1 activates the ring and directs incoming electrophiles to positions 2 and 6 (ortho to the butanoic acid) and position 4 (para to the butanoic acid). However, since position 4 is already substituted, the directing influence is towards positions 2 and 6.
In this scenario, the more strongly deactivating acetyl group is expected to have a dominant influence on the regioselectivity. Therefore, electrophilic substitution on Benzenebutanoic acid, 4-acetyl- is predicted to occur primarily at the positions meta to the acetyl group, which are positions 3 and 5. These positions are also ortho to the butanoic acid side chain. The interplay between the deactivating meta-directing acetyl group and the weakly activating ortho-directing butanoic acid chain will ultimately determine the precise ratio of the resulting regioisomers.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzenebutanoic acid, 4-acetyl-
| Position of Substitution | Influence of 4-acetyl group | Influence of 1-butanoic acid group | Predicted Outcome |
| 2, 6 | Ortho to butanoic acid | Ortho to acetyl group | Minor product |
| 3, 5 | Meta to acetyl group | Ortho to butanoic acid | Major product |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., potential for Suzuki coupling based on related boronic acids)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.gov The Suzuki coupling typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com
For Benzenebutanoic acid, 4-acetyl- to participate in a Suzuki coupling reaction, it would first need to be converted into a suitable coupling partner, such as a boronic acid or a halide derivative. The synthesis of aryl boronic acids can be achieved through various methods, including the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, or through palladium-catalyzed borylation of an aryl halide or triflate. nih.gov
Given the presence of the carboxylic acid and ketone functionalities, which might be sensitive to certain reaction conditions, the choice of synthetic route to the boronic acid derivative of Benzenebutanoic acid, 4-acetyl- would need to be carefully considered. A plausible strategy could involve the conversion of the corresponding aryl halide (e.g., 4-bromo-benzenebutanoic acid, 4-acetyl-) to the boronic acid or a boronate ester.
Once the boronic acid derivative of Benzenebutanoic acid, 4-acetyl- is synthesized, it could potentially undergo Suzuki coupling with various aryl or vinyl halides to generate a diverse range of derivatives. For instance, coupling with an aryl bromide would result in a biaryl compound. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and avoid side reactions. Research on related systems, such as the Suzuki-Miyaura reaction between 4-acetylphenyl bromide and phenylboronic acid, provides a good starting point for developing suitable reaction protocols. researchgate.net
Table 2: Potential Suzuki Coupling of a Boronic Acid Derivative of Benzenebutanoic acid, 4-acetyl-
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |
| Benzenebutanoic acid, 4-acetyl-3-boronic acid | Aryl Halide (Ar-X) | Pd catalyst, Base | 3-Aryl-Benzenebutanoic acid, 4-acetyl- |
| This compound3-boronic acid | Vinyl Halide (R-CH=CH-X) | Pd catalyst, Base | 3-(Alkenyl)-Benzenebutanoic acid, 4-acetyl- |
Formation of Co-crystals and Supramolecular Assemblies
The ability of Benzenebutanoic acid, 4-acetyl- to form co-crystals and other supramolecular assemblies is largely governed by the presence of its carboxylic acid and ketone functionalities, which can participate in various non-covalent interactions, most notably hydrogen bonding. researchgate.net Crystal engineering principles can be applied to design and synthesize novel crystalline forms of this compound with tailored physicochemical properties. nih.gov
The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust homodimers or heterodimers with other suitable functional groups. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. These functionalities, combined with the aromatic ring's potential for π-π stacking interactions, provide a versatile platform for the construction of complex supramolecular architectures.
The formation of co-crystals of Benzenebutanoic acid, 4-acetyl- with other molecules, known as co-formers, can be explored. Co-formers are typically selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions with the target molecule. For instance, co-crystallization with other carboxylic acids, amides, or pyridyl-containing molecules could lead to the formation of well-defined hydrogen-bonded networks. The study of co-crystal formation with related compounds, such as 4-acetylphenylboronic acid, has been reported and provides insights into the potential synthons that can be formed. researchgate.net
The self-assembly of Benzenebutanoic acid, 4-acetyl- molecules can also lead to the formation of higher-order supramolecular structures. For example, the carboxylic acid moieties can form hydrogen-bonded chains or sheets, which are further organized by weaker interactions involving the acetyl groups and the aromatic rings. The resulting supramolecular assemblies can exhibit interesting properties and have potential applications in materials science and nanotechnology.
Table 3: Potential Supramolecular Synthons Involving Benzenebutanoic acid, 4-acetyl-
| Functional Group on Benzenebutanoic acid, 4-acetyl- | Interacting Functional Group on Co-former | Type of Interaction |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Hydrogen Bond (Homodimer) |
| Carboxylic Acid (-COOH) | Pyridine (-C₅H₄N) | Hydrogen Bond (Heterosynthon) |
| Acetyl (C=O) | Amide (-CONH₂) | Hydrogen Bond |
| Benzene Ring | Benzene Ring | π-π Stacking |
Non Biological Applications and Material Science Contributions of Benzenebutanoic Acid, 4 Acetyl
Utility as Precursors and Intermediates in Fine Chemical Synthesis
Theoretically, the dual reactivity of Benzenebutanoic acid, 4-acetyl- should make it a versatile starting material for the synthesis of more complex molecules. The carboxylic acid group can undergo esterification, amidation, or reduction, while the acetyl group's ketone functionality is amenable to reactions such as aldol (B89426) condensations, Grignard additions, and reductions to the corresponding alcohol.
Integration into Advanced Materials
The potential for Benzenebutanoic acid, 4-acetyl- to contribute to the field of material science, particularly in polymer chemistry and dye synthesis, is largely hypothetical at this stage, with no significant body of research to substantiate these possibilities.
Monomer or Building Block in Polymer Chemistry
The presence of a carboxylic acid group suggests that Benzenebutanoic acid, 4-acetyl- could, in principle, be used as a monomer in the synthesis of polyesters or polyamides through condensation polymerization. The acetyl group could also serve as a site for post-polymerization modification, allowing for the introduction of other functionalities or cross-linking opportunities. However, there are no specific reports of polymers being synthesized using this compound as a monomeric unit.
Catalytic and Photocatalytic Roles of Benzenebutanoic acid, 4-acetyl- Based Systems
While one chemical supplier has associated the compound with "catalysis," no specific catalytic or photocatalytic applications of Benzenebutanoic acid, 4-acetyl- or systems derived from it have been described in detail in peer-reviewed publications. The molecule itself does not possess obvious catalytic functionalities, but it could potentially be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes with catalytic activity. The carboxylic acid could serve as an anchoring group to a support material for the development of heterogeneous catalysts. However, these remain speculative applications without concrete research backing.
Design and Synthesis of Chemosensors and Recognition Elements
The structure of Benzenebutanoic acid, 4-acetyl- offers potential handles for the development of chemosensors. The aromatic ring could be functionalized with a signaling unit (e.g., a fluorophore), and the carboxylic acid or acetyl group could be modified to act as a recognition site for specific analytes. For instance, the ketone could be converted into a Schiff base to create a binding pocket for metal ions. Despite these theoretical possibilities, there is no published research on the design, synthesis, or application of chemosensors based on this compound.
Future Perspectives and Emerging Research Avenues for Benzenebutanoic Acid, 4 Acetyl
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of Benzenebutanoic acid, 4-acetyl-, likely involves Friedel-Crafts acylation, a reaction class notorious for its reliance on stoichiometric amounts of Lewis acid catalysts and often harsh reaction conditions. rsc.org Future research is increasingly focused on developing greener and more sustainable synthetic methodologies to mitigate the environmental impact of this and similar chemical transformations.
Key areas of development include:
Heterogeneous Catalysis: The use of solid-supported catalysts is a promising approach to simplify catalyst recovery and reuse, thereby minimizing waste. ipfdd.de Materials such as zeolites, clays, and functionalized polymers are being investigated as solid acid catalysts for Friedel-Crafts reactions. These catalysts can be easily separated from the reaction mixture by filtration, a significant advantage over homogeneous catalysts.
Ionic Liquids: Ionic liquids (ILs) are emerging as environmentally benign solvents and catalysts for a variety of chemical reactions, including Friedel-Crafts acylation. rsc.orgipfdd.dealgoreducation.commdpi.com Their low vapor pressure, high thermal stability, and tunability make them attractive alternatives to volatile organic solvents. Research is ongoing to design ILs that can act as both the solvent and the catalyst, further streamlining the reaction process. algoreducation.commdpi.com
Eco-friendly Catalysts: The exploration of less toxic and more abundant metal-based catalysts is another critical research direction. Catalysts based on bismuth, iron, and silver have shown promise in Friedel-Crafts acylation, offering a departure from the traditionally used aluminum chloride. rsc.orgipfdd.de For instance, bismuth (III) chloride generated in situ from the water-insensitive and eco-friendly bismuth (III) oxychloride has been successfully used for the acylation of activated and polycyclic aromatics. rsc.org Similarly, silver nitrate (B79036) in ethanol (B145695) has been demonstrated as an effective catalytic system for the acylation of benzene (B151609) derivatives. rsc.org
| Catalyst System | Advantages | Research Focus |
| Solid-Supported Catalysts | Easy separation and reuse, reduced waste. | Development of novel porous materials (zeolites, MOFs) as catalysts. |
| Ionic Liquids | Low volatility, high stability, tunable properties. | Design of task-specific ionic liquids that also act as catalysts. |
| Eco-friendly Metal Catalysts | Reduced toxicity, greater abundance. | Exploring the catalytic activity of metals like bismuth, iron, and silver. |
Multi-modal Spectroscopy for In-situ Reaction Monitoring
To optimize reaction conditions, improve yields, and ensure safety, the real-time monitoring of chemical reactions is crucial. Multi-modal spectroscopy, which involves the simultaneous use of multiple spectroscopic techniques, offers a comprehensive understanding of reaction kinetics, mechanisms, and the formation of intermediates.
For the synthesis of Benzenebutanoic acid, 4-acetyl-, future research will likely leverage:
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) and condensed phase membrane introduction mass spectrometry (CP-MIMS) can be used for the online monitoring of reaction progress. researchgate.net These methods allow for the direct sampling and analysis of the reaction mixture, providing real-time data on the concentration of reactants, products, and byproducts. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and tracking their transformation during a reaction. acs.orgnih.gov For instance, the disappearance of the acyl chloride peak and the appearance of the ketone peak in the IR spectrum can be used to monitor the progress of a Friedel-Crafts acylation.
Combined Approaches: The future lies in the synergistic combination of multiple spectroscopic techniques. For example, coupling mass spectrometry with UV/Vis spectroscopy can provide both molecular weight and chromophoric information simultaneously. researchgate.net Multimodal imaging techniques, which combine mass spectrometry imaging (MSI) and vibrational spectroscopy imaging (VSI), can even provide spatially resolved chemical information, offering unprecedented insights into heterogeneous reaction systems. inlibrary.uz
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
| Mass Spectrometry (MS) | Molecular weight of reactants, products, and intermediates. | Real-time tracking of reaction kinetics and product formation. |
| Infrared (IR) Spectroscopy | Presence and transformation of functional groups. | Monitoring the conversion of reactants to products. |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. | In-situ analysis of reaction mixtures, including aqueous systems. |
| UV/Vis Spectroscopy | Electronic transitions, information on conjugated systems. | Monitoring the formation of chromophoric species. |
Machine Learning and AI-driven Molecular Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel molecules with desired characteristics. youtube.com For Benzenebutanoic acid, 4-acetyl-, and its derivatives, these computational tools can accelerate research in several ways:
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of new derivatives without the need for their synthesis and experimental testing. fiveable.me These models use molecular descriptors to build mathematical relationships between the structure of a molecule and its properties. fiveable.meacs.org
De Novo Molecular Design: Generative ML models can design new molecules with optimized properties. researchgate.netacs.org For example, one could use these models to design derivatives of Benzenebutanoic acid, 4-acetyl- with enhanced solubility, specific binding affinities, or desired electronic properties.
Synthetic Route Prediction: AI algorithms are being developed to predict viable synthetic routes for target molecules. researchgate.net This can help chemists identify the most efficient and sustainable ways to synthesize new compounds, including novel derivatives of Benzenebutanoic acid, 4-acetyl-.
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Using computational models to predict physical, chemical, and biological properties. | Faster screening of virtual compounds, reducing experimental costs. |
| Molecular Design | Generating novel molecular structures with desired properties. | Discovery of new functional molecules for specific applications. |
| Synthetic Route Prediction | Predicting optimal reaction pathways for a target molecule. | Accelerating the synthesis of new compounds and improving efficiency. |
Exploration of Novel Applications in Nanoscience and Advanced Functional Materials
The bifunctional nature of Benzenebutanoic acid, 4-acetyl- makes it an attractive building block for the creation of advanced functional materials and for applications in nanoscience. algoreducation.comfiveable.mecompoundchem.com
Future research in this area could explore:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. rsc.orgyoutube.com These materials have potential applications in gas storage, separation, and catalysis. The ketone group could be further functionalized to tune the properties of the MOF.
Functional Polymers: Benzenebutanoic acid, 4-acetyl- can be used as a functional monomer in polymerization reactions. cmu.eduunc.edu The carboxylic acid and ketone groups can be modified to introduce specific functionalities into the polymer backbone or as pendant groups, leading to materials with tailored optical, electronic, or mechanical properties. cmu.eduunc.edu
Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various surfaces, such as metal oxides, to form self-assembled monolayers. acs.org These organized molecular layers can be used to modify the surface properties of materials, for applications in electronics, sensors, and biocompatible coatings. The aromatic ring and ketone group would then be exposed, allowing for further interactions and functionalization. acs.org
Nanoparticle Functionalization: The carboxylic acid can be used to functionalize the surface of nanoparticles, improving their stability and dispersibility in various media. mdpi.com This is crucial for the application of nanoparticles in fields such as drug delivery, bioimaging, and catalysis.
| Application Area | Role of Benzenebutanoic acid, 4-acetyl- | Potential Functionality |
| Metal-Organic Frameworks | Organic linker | Porosity, catalytic activity, guest-host interactions. |
| Functional Polymers | Monomer or functionalizing agent | Tunable mechanical, optical, and electronic properties. |
| Self-Assembled Monolayers | Anchor molecule | Surface modification, sensor development, biocompatibility. |
| Nanoparticle Functionalization | Surface ligand | Improved stability, dispersibility, and biocompatibility. |
Q & A
Basic: How can the molecular structure of 4-phenylbutyric acid be validated experimentally?
To confirm the structure of 4-phenylbutyric acid (C₁₀H₁₂O₂), researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify the phenyl group, butanoic acid chain, and substituent positions .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 164.20) with theoretical values and fragmentation patterns .
- Computational Modeling : Use quantum chemical methods (e.g., density functional theory) to simulate infrared (IR) spectra and compare with experimental data .
Key Evidence : NIST provides validated spectral data but notes potential discrepancies due to measurement conditions .
Advanced: What experimental strategies resolve contradictions in reported HDAC inhibition mechanisms of 4-phenylbutyric acid?
Discrepancies in HDAC inhibition studies (e.g., Class I vs. IIa/IIb selectivity) arise from:
- Cellular Context : Variability in histone deacetylase isoform expression across cell lines .
- Dosage Effects : Nonlinear inhibition kinetics at low concentrations (e.g., <1 mM) due to off-target effects .
- Methodology : Use isoform-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC3) to isolate activity. Validate with siRNA knockdowns .
Data Contradiction : PubChem reports broad HDAC inhibition, while NIST data emphasizes Class I specificity under physiological conditions .
Basic: What are the recommended protocols for quantifying 4-phenylbutyric acid in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and negative ionization mode for optimal sensitivity .
- Calibration Standards : Account for matrix effects by spiking deuterated analogs (e.g., 4-phenylbutyric-d₄ acid) as internal controls .
Limitation : NIST notes that ionization efficiency varies with pH, requiring strict buffering .
Advanced: How can in vivo neuroprotection studies of 4-phenylbutyric acid control for pharmacokinetic variability?
- Dosing Regimens : Administer via osmotic pumps for steady-state plasma levels, avoiding oral bioavailability issues (~20% in rodents) .
- Biomarker Monitoring : Measure unfolded protein response (UPR) markers like GRP78/BiP in cerebrospinal fluid to correlate dose with effect .
- Species-Specific Metabolism : Use transgenic models (e.g., CYP3A4-humanized mice) to mimic human metabolic pathways .
Contradiction : reports neuroprotection in in vitro models but limited efficacy in in vivo trials due to blood-brain barrier penetration challenges.
Basic: What safety precautions are critical when handling 4-phenylbutyric acid in laboratory settings?
- Exposure Mitigation : Use fume hoods to avoid aerosolized particles; wear nitrile gloves and safety goggles .
- Emergency Response : For skin contact, rinse with 0.1 M sodium bicarbonate to neutralize acidity, followed by water .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Regulatory Note : EPA lists derivatives like 4-[bis(2-chloroethyl)amino]-benzenebutanoic acid as hazardous, but the parent compound is not classified .
Advanced: How do computational models address gaps in predicting 4-phenylbutyric acid’s physicochemical properties?
- QSPR/Neural Networks : Train models using experimental data (e.g., logP, pKa) to predict solubility and partition coefficients .
- Limitations : Quantum mechanics struggles with π-π stacking interactions in crystalline forms, leading to errors in melting point predictions (~10°C deviation) .
Evidence Gap : NIST data lacks crystalline phase descriptors, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
